2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Description
2-[3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 3 and an acetic acid moiety at position 3. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGCNOZUQFIXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic acid and a suitable catalyst to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole hydrides. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing the triazole ring. For instance, derivatives of 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid have shown significant inhibitory effects against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Potential
Research indicates that compounds with triazole structures exhibit anticancer properties by inducing apoptosis in cancer cells. A study reported that derivatives of this compound inhibited cell proliferation in breast cancer cell lines.
Fungicidal Activity
The compound has shown potential as a fungicide due to its ability to inhibit fungal growth. Its efficacy against common agricultural pathogens suggests that it could be used in crop protection.
Plant Growth Regulation
Studies indicate that triazole compounds can act as plant growth regulators, influencing both growth and yield in various crops. The application of this compound has been linked to increased resistance against abiotic stressors.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The findings highlighted its potential as an alternative treatment for infections caused by resistant strains of bacteria.
Case Study 2: Anticancer Mechanisms
In vitro studies on breast cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This mechanism underlines its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The presence of the 4-chlorophenyl group enhances the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Structural Features:
- 1,2,4-Triazole ring : A five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and coordination chemistry.
- 4-Chlorophenyl substituent : Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.
- Acetic acid side chain : Provides carboxylic acid functionality for solubility modulation and derivatization (e.g., esterification, amidation) .
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid and related triazole-acetic acid derivatives:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl substituent in the target compound increases lipophilicity (predicted XLogP ~2.5) compared to thiophene (XLogP 0.8, ) or pyridyl analogs (polar surface area 107 Ų, ). This enhances membrane permeability but may reduce aqueous solubility.
- Hydrogen-Bonding Capacity: All compounds have two hydrogen-bond donors (triazole NH and acetic acid OH) and multiple acceptors, facilitating interactions with biological targets .
Biological Activity
2-[3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is a compound of interest within the triazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties and biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : CHClN
- Molecular Weight : 194.621 g/mol
- CAS Number : 98554-00-8
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The triazole ring interacts with the cell membrane and inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes.
- Efficacy : In vitro studies have shown that derivatives of 1,2,4-triazoles possess effective antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Triazole Derivative A | 0.125 | S. aureus |
| Triazole Derivative B | 0.250 | E. coli |
| Triazole Derivative C | 0.500 | K. pneumoniae |
Anticancer Activity
The potential anticancer effects of triazole derivatives have been explored extensively:
- Cell Line Studies : Various studies have demonstrated that triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism : The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival .
| Study | Cell Line | IC (μM) |
|---|---|---|
| Study A | MCF-7 | 15.0 |
| Study B | HeLa | 12.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are also noteworthy:
- Inhibition of Cytokines : Compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models.
- Animal Models : In vivo studies using animal models of inflammation have indicated that these compounds can significantly reduce edema and inflammation markers .
Case Studies
- Study on Antimicrobial Efficacy
- Anticancer Research
- Inflammation Model
Q & A
Q. What structural modifications enhance bioavailability while retaining activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
